molecular formula C12H13N3O B3285292 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol CAS No. 80071-91-6

2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol

Cat. No. B3285292
CAS RN: 80071-91-6
M. Wt: 215.25 g/mol
InChI Key: OZOHDKFTEWIBOO-UHFFFAOYSA-N
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Description

“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a chemical compound that belongs to the class of pyridazines . It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .


Molecular Structure Analysis

The InChI code for “2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains a pyridazine ring with a phenyl group at the 6-position and an aminoethanol group at the 2-position .


Physical And Chemical Properties Analysis

“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a powder at room temperature . The boiling point and other physical properties are not specified in the available sources .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, such as “2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol”, have shown a wide range of pharmacological activities, including antimicrobial properties . They can be used in the development of new antimicrobial agents.

Antidepressant Properties

These compounds have also been found to have antidepressant effects . This makes them potential candidates for the development of new antidepressant drugs.

Anti-hypertensive Applications

Pyridazine derivatives have demonstrated anti-hypertensive properties . They could be used in the development of drugs for the treatment of hypertension.

Anticancer Applications

These compounds have shown anticancer activities . They could be used in the development of new anticancer therapies.

Antiplatelet Applications

Pyridazine derivatives have demonstrated antiplatelet properties . They could be used in the development of drugs for the prevention of blood clots.

Antiulcer Applications

These compounds have shown antiulcer activities . They could be used in the development of drugs for the treatment of ulcers.

Herbicidal Applications

Pyridazine derivatives have demonstrated herbicidal properties . They could be used in the development of new herbicides.

Antifeedant Applications

These compounds have shown antifeedant activities . They could be used in the development of new antifeedant agents.

Safety and Hazards

The safety information for “2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause eye irritation and may be harmful if absorbed through the skin .

properties

IUPAC Name

2-[(6-phenylpyridazin-3-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-9-8-13-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHDKFTEWIBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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